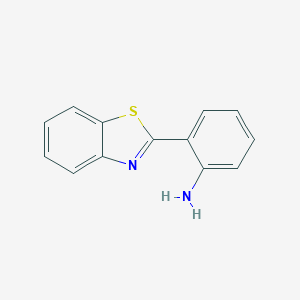

2-(1,3-Benzothiazol-2-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAASYFFQTCWEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349874 | |

| Record name | 2-(1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-73-6 | |

| Record name | 2-(1,3-benzothiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Benzothiazol-2-yl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline and its derivatives. This scaffold is a cornerstone in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.

Introduction

This compound, also known as 2-(2-aminophenyl)benzothiazole, is a prominent chemical entity recognized for its versatile pharmacological potential.[1] Its rigid, planar structure, arising from the fusion of a benzene ring and a thiazole ring, allows for diverse interactions with biological targets. This core structure serves as a key precursor and intermediate in the synthesis of novel molecules with significant anticancer and antimicrobial properties.[1] Research has consistently shown that structural hybrids incorporating the benzothiazole aniline motif exhibit selective and potent antitumor activity against a range of cancer cell lines, including those of the breast, colon, lung, and liver.[1][2][3]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several classical and modern synthetic methodologies. Condensation and cyclization reactions are fundamental to the construction of the benzothiazole ring system.[1]

General Synthesis of the Benzothiazole Core

A widely employed method for the synthesis of the 2-aminobenzothiazole scaffold involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

-

Materials: Substituted aniline, potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), glacial acetic acid, bromine.

-

Procedure:

-

Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

-

Synthesis of this compound

A common route to synthesize the title compound involves the condensation of 2-aminothiophenol with 2-aminobenzoic acid or its derivatives.

Experimental Protocol: Condensation of 2-Aminothiophenol and 2-Aminobenzoic Acid

This protocol is based on the condensation reaction for forming 2-arylbenzothiazoles.

-

Materials: 2-aminothiophenol, 2-aminobenzoic acid, polyphosphoric acid (PPA).

-

Procedure:

-

Mix 2-aminothiophenol and 2-aminobenzoic acid in polyphosphoric acid.

-

Heat the mixture at a high temperature (e.g., 220-250°C) for several hours with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a beaker containing ice water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Below is a generalized workflow for the synthesis of this compound derivatives.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data are crucial for the identification and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29483-73-6 | [1][4] |

| Molecular Formula | C₁₃H₁₀N₂S | [4] |

| Molecular Weight | 226.30 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChIKey | RAASYFFQTCWEKN-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details |

| ¹H NMR | Spectral data is available on public databases like PubChem.[4] |

| ¹³C NMR | Spectral data is available on public databases like PubChem.[4] |

| Mass Spectrometry | Expected m/z: 226.06 (M⁺). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole), and aromatic C-H stretching are expected. |

Biological Activities and Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

The benzothiazole aniline scaffold is a "privileged" structure in medicinal chemistry due to its potent and selective antitumor activity.[1] The mechanism of action is often multifaceted, involving DNA binding and the inhibition of various enzymes crucial for cancer cell proliferation.[1]

Table 3: In Vitro Anticancer Activity (IC₅₀) of Selected 2-(4-Aminophenyl)benzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | Ovarian, Colon, Renal cell lines | Potent activity reported | [5] |

| L1 (BTA derivative) | HeLa | Similar to Cisplatin | [5] |

| L1 (BTA derivative) | HepG2 (Liver) | ~6 µM | [5] |

| L1Pt (Platinum complex of L1) | HepG2 (Liver) | ~8 µM | [5] |

| L2 (BTA derivative) | HepG2 (Liver) | ~4 µM | [5] |

| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10) | Various cancer cell lines | Significant activity | [3] |

| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16) | Various cancer cell lines | Significant activity | [3] |

| Indole based hydrazine carboxamide derivative | HT29 (Colon) | 0.015 | [6] |

| Indole based hydrazine carboxamide derivative | H460 (Lung) | 0.28 | [6] |

| Indole based hydrazine carboxamide derivative | A549 (Lung) | 1.53 | [6] |

| Indole based hydrazine carboxamide derivative | MDA-MB-231 (Breast) | 0.68 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO, 96-well plates, test compound.

-

Procedure:

-

Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

The proposed mechanism of anticancer action for many benzothiazole derivatives involves their ability to intercalate with DNA, leading to cell cycle arrest and apoptosis.

Caption: Proposed anticancer mechanism of action.

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of pathogenic bacterial and fungal strains.[1]

Table 4: Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [7] |

| 2-Arylbenzothiazole analogue 25a | E. faecalis | ~1 µM | [7] |

| 2-Arylbenzothiazole analogue 25b | K. pneumoniae | 1.04 | [7] |

| 2-Arylbenzothiazole analogue 25c | K. pneumoniae | 1.04 | [7] |

| Thiazolidinone derivative 11a | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10 - 0.25 mg/mL | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: Bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, test compound, positive control antibiotic.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Conclusion

This compound and its derivatives represent a highly valuable scaffold in medicinal chemistry. The synthetic versatility of this core allows for the generation of a wide array of analogues with potent and selective biological activities. The significant anticancer and antimicrobial properties of these compounds underscore their potential for the development of new therapeutic agents. Further research into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs based on this remarkable heterocyclic system.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 4. This compound | C13H10N2S | CID 667680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-(1,3-Benzothiazol-2-yl)aniline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-(1,3-Benzothiazol-2-yl)aniline, a key scaffold in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a heterocyclic aromatic compound featuring a benzothiazole ring system linked to an aniline moiety at the 2-position.

Chemical Structure:

(A 2D representation of the chemical structure)

IUPAC Name: The systematically assigned IUPAC name for this compound is This compound [1][2].

Synonyms: It is also known by several other names, including 2-(2-Aminophenyl)benzothiazole, 2-Benzothiazol-2-yl-phenylamine, and o-(1,3-benzothiazol-2-yl)aniline[1][2].

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂S | PubChem[1][2] |

| Molecular Weight | 226.30 g/mol | PubChem[1] |

| CAS Number | 29483-73-6 | PubChem[1][2][3] |

| Appearance | Powder (Varies by purity) | - |

| XLogP3 | 3.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[4] |

| Exact Mass | 226.05646950 Da | PubChem (Computed)[1] |

| Polar Surface Area | 67.2 Ų | PubChem (Computed)[1] |

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound and its derivatives relies on established organic chemistry principles, primarily condensation and cyclization reactions[3][5].

One of the most common and versatile methods for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes or carboxylic acids[5].

Experimental Protocol:

-

Reactant Preparation: Dissolve 2-aminobenzenethiol in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol.

-

Condensation Reaction: Add an equimolar amount of the desired aldehyde (e.g., 2-aminobenzaldehyde) to the solution.

-

Reaction Conditions: Heat the mixture under reflux for several hours (typically 1-4 hours)[5]. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove impurities, and then dried.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent like ethanol to yield the pure 2-(substituted-phenyl)benzothiazole product.

An alternative and well-established method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, which leads to the formation of the 2-aminobenzothiazole ring system[3].

Experimental Protocol:

-

Reactant Preparation: Dissolve the substituted aniline in a suitable solvent, such as glacial acetic acid.

-

Thiocyanation: Add ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved[3].

-

Cyclization with Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

Reaction Completion: After the addition of bromine, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Pour the reaction mixture into crushed ice. The precipitated solid is filtered, washed thoroughly with water to remove acid, and then washed with a sodium bisulfite solution to remove excess bromine.

-

Purification: The crude product is dried and then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

Biological Activity and Drug Development Applications

This compound serves as a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives[3]. It is a crucial intermediate in the synthesis of novel therapeutic agents[3].

-

Anticancer Properties: Derivatives have demonstrated potent and selective antitumor activity against various cancer cell lines, including those of the liver, breast, and prostate[3][6]. The mechanism of action is often attributed to the inhibition of critical enzymes or interaction with cellular DNA, disrupting cancer cell proliferation[3].

-

Antimicrobial Agents: The benzothiazole aniline motif is also integral to the development of new antimicrobial compounds. Derivatives have shown significant activity against a spectrum of pathogenic bacteria and fungi, offering a potential avenue to combat multidrug-resistant infections[3].

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of this compound derivatives.

Caption: Generalized workflow for synthesis and evaluation.

This diagram illustrates the role of the core compound as a scaffold for developing new therapeutic agents.

Caption: Role as a scaffold in drug discovery.

References

- 1. This compound | C13H10N2S | CID 667680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound|Research Chemical [benchchem.com]

- 4. 2-(4-Aminophenyl)benzothiazole | C13H10N2S | CID 234475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Aminophenyl)benzothiazole (CAS Number: 29483-73-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and associated hazards of 2-(2-Aminophenyl)benzothiazole, registered under CAS number 29483-73-6. This compound has garnered significant interest in the scientific community, particularly for its potent and selective anticancer properties. This document consolidates key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its known mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

2-(2-Aminophenyl)benzothiazole is a solid, heterocyclic aromatic compound. Its core structure consists of a benzothiazole ring substituted with an aminophenyl group at the 2-position.

| Property | Value | Reference(s) |

| CAS Number | 29483-73-6 | |

| Molecular Formula | C₁₃H₁₀N₂S | |

| Molecular Weight | 226.30 g/mol | |

| Appearance | Solid | |

| Melting Point | 126-130 °C | |

| SMILES | Nc1ccccc1-c2nc3ccccc3s2 | |

| InChI | 1S/C13H10N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |

| InChIKey | RAASYFFQTCWEKN-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of 2-(2-Aminophenyl)benzothiazole can be achieved through several routes, most commonly involving the condensation of 2-aminothiophenol with a suitable precursor.

Synthesis from 2-Aminothiophenol and 2-Nitrobenzoyl Chloride

A prevalent method involves a two-step process starting with the condensation of 2-aminothiophenol and 2-nitrobenzoyl chloride, followed by the reduction of the nitro group.[1]

Experimental Protocol:

Step 1: Synthesis of 2-(2-Nitrophenyl)benzothiazole

-

Dissolve 2-aminothiophenol in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Slowly add an equimolar amount of 2-nitrobenzoyl chloride to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-(2-nitrophenyl)benzothiazole.

Step 2: Reduction to 2-(2-Aminophenyl)benzothiazole

-

Suspend the synthesized 2-(2-nitrophenyl)benzothiazole in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acetic acid.

-

Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

2-(2-Aminophenyl)benzothiazole and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.

Anticancer Activity

The antiproliferative effects of 2-(2-aminophenyl)benzothiazole and its analogs have been evaluated in various cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| HeLa | Cervical Cancer | - | [2] |

| MCF-7 | Breast Cancer | 9.16 (for a derivative) | [3] |

| CaCo-2 | Colon Cancer | - | [2] |

| Hep-2 | Laryngeal Carcinoma | 5 | [4] |

| A549 | Lung Adenocarcinoma | 39.33 (for a derivative) | [3] |

| C6 | Rat Glioma | 4.63 (for a derivative) | [3] |

| AsPC-1 | Pancreatic Cancer | 12.44 | [5] |

| BxPC-3 | Pancreatic Cancer | 14.99 | [5] |

| Capan-2 | Pancreatic Cancer | 19.65 | [5] |

Note: Some IC₅₀ values are for derivatives of 2-(2-aminophenyl)benzothiazole as indicated.

Signaling Pathways

The anticancer mechanism of action for benzothiazole derivatives is believed to involve the modulation of key signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway and the PI3K/AKT/mTOR pathway.

Benzothiazoles can act as agonists for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1). The metabolic activation of benzothiazoles by these enzymes can lead to the formation of reactive intermediates that induce DNA damage and apoptosis in cancer cells.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. Inhibition can occur at different points, such as at the level of PI3K or mTOR, leading to a downstream cascade that ultimately promotes apoptosis.

Analytical Methods

The purity and quantification of 2-(2-Aminophenyl)benzothiazole are typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol for Purity Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectrophotometry, typically at the wavelength of maximum absorbance for the compound.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Experimental Protocol for Quantification in Biological Matrices:

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Sample Preparation: For biological samples like plasma or tissue homogenates, a sample extraction step is necessary. This can involve protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected, evaporated, and reconstituted in the mobile phase.

-

Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient elution of acetonitrile and water with formic acid.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. The precursor ion (the protonated molecule, [M+H]⁺) and specific product ions are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards of known concentrations prepared in the same biological matrix.

Hazards and Safety Information

2-(2-Aminophenyl)benzothiazole is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | GHS Code | Description |

| Toxic if swallowed | H301 | Can cause adverse health effects if ingested. |

| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. |

| Causes serious eye irritation | H319 | Can cause significant eye irritation, potentially leading to damage. |

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

| Endpoint | Value | Species | Reference(s) |

| Acute Oral Toxicity | Toxic (Category 3) | - | [6] |

| Mutagenicity (Ames Test) | Some benzothiazole derivatives have shown mutagenic potential. Specific data for 2-(2-aminophenyl)benzothiazole is limited, but caution is advised. | - | [7] |

Conclusion

2-(2-Aminophenyl)benzothiazole is a compound of significant interest due to its pronounced anticancer activity. This guide has provided a detailed overview of its chemical properties, synthetic methodologies, and mechanisms of action involving the AhR and PI3K/AKT/mTOR signaling pathways. The outlined analytical protocols and safety information are crucial for researchers working with this compound. Further investigation into its pharmacological profile and the development of more potent and selective derivatives hold promise for future cancer therapeutics. This document serves as a foundational resource to support and guide these ongoing research efforts.

References

- 1. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]

- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29483-73-6 Name: 2-(2-Aminophenyl)benzothiazole [xixisys.com]

- 7. Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of 2-(1,3-Benzothiazol-2-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1,3-Benzothiazol-2-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the anticancer and antimicrobial properties of its derivatives, offering a consolidated resource for researchers in drug discovery and development. We present a comprehensive overview of their synthesis, quantitative biological data, detailed experimental methodologies for key assays, and a visual exploration of the intricate signaling pathways through which these compounds exert their effects.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological potential.[1] The fusion of a benzothiazole ring with an aniline moiety creates a unique chemical architecture that allows for versatile molecular interactions with various biological targets. This has led to the development of numerous derivatives with potent anticancer and antimicrobial activities.[1] This guide aims to provide a detailed technical overview of these activities, supported by experimental data and protocols to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reactions. A common and well-established method is the reaction of substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid. This reaction proceeds through the formation of an intermediate, which is then neutralized to yield the desired 2-aminobenzothiazole derivative.

A general synthetic route involves the condensation of 2-aminothiophenol with a substituted aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. Further modifications can be introduced by reacting the primary amine of the 2-aminobenzothiazole with various electrophiles, such as chloroacetyl chloride, to form intermediates that can be further reacted with different amines or other nucleophiles to generate a library of derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, liver, and lung.[2] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for a selection of this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| L | HepG2 (Liver) | 14.2 ± 7.0 | [3] |

| MCF-7 (Breast) | 135.0 ± 4.4 | [3] | |

| MnL | HepG2 (Liver) | 5.8 ± 0.3 | [3] |

| MCF-7 (Breast) | 15.1 ± 1.1 | [3] | |

| FeL | HepG2 (Liver) | 41.2 ± 3.8 | [3] |

| MCF-7 (Breast) | 110.3 ± 17.6 | [3] | |

| CoL | HepG2 (Liver) | 32.1 ± 4.4 | [3] |

| MCF-7 (Breast) | 181.8 ± 16.4 | [3] | |

| NiL | HepG2 (Liver) | 193.6 ± 17.7 | [3] |

| MCF-7 (Breast) | 167.1 ± 5.8 | [3] | |

| CuL | HepG2 (Liver) | 55.5 ± 0.6 | [3] |

| MCF-7 (Breast) | 135.1 ± 10.0 | [3] | |

| ZnL | HepG2 (Liver) | 17.6 ± 0.4 | [3] |

| MCF-7 (Breast) | 254.8 ± 33.8 | [3] | |

| Cisplatin | HepG2 (Liver) | 54.2 ± 31.8 | [3] |

| MCF-7 (Breast) | 39.1 ± 0.6 | [3] | |

| BTA | HepG2 (Liver) | 52.0 ± 5.7 | [3] |

| MCF-7 (Breast) | 275.3 ± 5.0 | [3] | |

| 2b | AsPC-1 (Pancreatic) | 12.44 | [4] |

| BxPC-3 (Pancreatic) | 14.99 | [4] | |

| Capan-2 (Pancreatic) | 19.65 | [4] | |

| 4d | AsPC-1 (Pancreatic) | 7.66 | [4] |

| BxPC-3 (Pancreatic) | 3.99 | [4] | |

| Capan-2 (Pancreatic) | 8.97 | [4] | |

| 4m | AsPC-1 (Pancreatic) | 8.49 | [4] |

| BxPC-3 (Pancreatic) | 9.81 | [4] | |

| Capan-2 (Pancreatic) | 13.33 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow for determining the cytotoxicity of benzothiazole derivatives using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer. These include the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[5]

EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

Benzothiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), triggers downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell proliferation, survival, and angiogenesis.[6] By inhibiting EGFR, these derivatives can effectively block these pro-cancerous signals.

Modulation of JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways

Caption: Benzothiazole derivatives inhibit multiple pro-survival signaling pathways.

Studies have indicated that these compounds can downregulate the activity of key proteins in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[5] This multi-targeted inhibition leads to a potent anti-proliferative effect and the induction of apoptosis in cancer cells.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial activity makes them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is typically assessed by measuring the diameter of the zone of inhibition in agar diffusion assays and by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table of Antimicrobial Activity: Zone of Inhibition

| Compound | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

| A1 | Bacillus subtilis | 100 | 22 | [7] |

| 200 | 28 | [7] | ||

| 300 | 33 | [7] | ||

| A2 | Bacillus subtilis | 100 | 21 | [7] |

| 200 | 26 | [7] | ||

| 300 | 32 | [7] | ||

| Norfloxacin (Standard) | Bacillus subtilis | 100 | 38 | [7] |

| 200 | 42 | [7] | ||

| 300 | 48 | [7] |

Table of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| BTC-j | S. aureus | 12.5 | [8][9] |

| B. subtilis | 6.25 | [8][9] | |

| E. coli | 3.125 | [8][9] | |

| P. aeruginosa | 6.25 | [8][9] | |

| BTC-r | S. aureus | 25 | [10] |

| B. subtilis | 12.5 | [10] | |

| E. coli | 6.25 | [10] | |

| P. aeruginosa | 12.5 | [10] |

Experimental Protocols for Antimicrobial Testing

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Anti-Cancer Mechanism of 2-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic compound 2-(1,3-benzothiazol-2-yl)aniline (BTA) and its derivatives have emerged as a promising class of anti-cancer agents, demonstrating potent and selective activity against various cancer cell lines. This technical guide provides an in-depth overview of the core mechanism of action of these compounds, focusing on their molecular targets, signaling pathways, and cellular effects. The information presented herein is intended to support further research and development of this important class of therapeutic agents.

Core Mechanism of Action: AhR-Mediated Bioactivation and DNA Damage

The primary mechanism of action for many potent 2-arylbenzothiazoles, such as the well-studied derivative 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3]

-

AhR Ligand Binding and Nuclear Translocation: In sensitive cancer cells, DF 203 and related compounds act as potent ligands for the cytosolic AhR. Upon binding, the AhR complex translocates to the nucleus.

-

CYP1A1 Gene Transcription: In the nucleus, the activated AhR complex drives the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[1][3] This leads to a significant induction of CYP1A1 protein expression and enzymatic activity.[3]

-

Metabolic Bioactivation: CYP1A1 then metabolizes the benzothiazole compounds, converting them into reactive electrophilic species.[1][3]

-

DNA Adduct Formation and Damage: These reactive metabolites covalently bind to DNA, forming DNA adducts.[1] The formation of these adducts leads to DNA damage, including double-strand breaks, which can be visualized by the phosphorylation of H2AX (γH2AX).[2]

-

Apoptosis Induction: The accumulation of extensive DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.

Cellular Effects

Apoptosis Induction

A primary outcome of treatment with this compound derivatives is the induction of apoptosis. This is a consequence of the extensive DNA damage caused by the reactive metabolites. The apoptotic response is characterized by:

-

Activation of Caspases: Studies have shown the cleavage and activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9, indicating the involvement of the intrinsic apoptotic pathway.[4][5]

-

Modulation of Bcl-2 Family Proteins: Changes in the expression of Bcl-2 family proteins, with an upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2), have been observed.[1]

-

Mitochondrial Membrane Potential Disruption: A decrease in the mitochondrial membrane potential is another indicator of the intrinsic apoptotic pathway being activated.[1]

Cell Cycle Arrest

In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. The cell cycle phase at which the arrest occurs can vary depending on the specific derivative and the cancer cell line. Arrest in the G1 and sub-G1 phases has been reported.[1][5] This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[5]

Alternative and Complementary Mechanisms

While the AhR-mediated pathway is central, other mechanisms may contribute to the anti-cancer activity of certain this compound derivatives:

-

PI3K/AKT/mTOR Pathway Inhibition: Some derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][6] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

-

EGFR Modulation: Downregulation of the Epidermal Growth Factor Receptor (EGFR) has also been observed with some benzothiazole compounds.[1] Since EGFR signaling is a key driver of proliferation in many cancers, its inhibition represents another avenue of anti-cancer activity.

Quantitative Data

The anti-proliferative activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These values vary depending on the specific chemical structure and the cancer cell line being tested.

| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| DF 203 | Sensitive Breast Cancer Lines | < 0.005 | [2] |

| Resistant Breast Cancer Lines | > 50 | [2] | |

| Cross-resistant to other derivatives | > 30 | [2] | |

| Benzothiazole-aniline derivatives (general) | A549 (Lung) | 6.032 - 9.533 | [7] |

| HepG2 (Liver) | 5.244 - 9.629 | [7] | |

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.89 | [8] |

| A549 (Lung) | 5.08 | [8] | |

| MCF-7 (Breast) | 3.47 | [8] | |

| PB11 | U87 (Glioblastoma) | < 0.05 | [4] |

| HeLa (Cervical) | < 0.05 | [4] | |

| L1 | HepG2 (Liver) | 5.9 | [9] |

| MCF-7 (Breast) | 14.2 | [10] | |

| L1Pt | HepG2 (Liver) | 7.4 | [9] |

| Cisplatin (for comparison) | HepG2 (Liver) | 54.2 | [10] |

| MCF-7 (Breast) | 39.1 | [10] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: After cell attachment, treat the cells with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the benzothiazole derivative and harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[12]

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in a PI staining solution containing RNase A to degrade RNA.[12]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., CYP1A1, cleaved caspase-3, p-AKT).[5][13]

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[12]

-

Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[12]

Conclusion

This compound and its derivatives represent a versatile and potent class of anti-cancer compounds. Their primary mechanism of action through AhR-mediated bioactivation and subsequent DNA damage provides a clear rationale for their selective cytotoxicity in sensitive cancer cells. Furthermore, the ability of some derivatives to target other critical cancer-related pathways, such as PI3K/AKT/mTOR and EGFR signaling, highlights the potential for developing multi-targeted therapies. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation and clinical application of these promising anti-cancer agents.

References

- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(1,3-Benzothiazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline (CAS No: 29483-73-6). The information presented herein is crucial for the identification, characterization, and quality control of this important chemical entity in research and development settings. The molecular structure of this compound consists of a benzothiazole ring system linked to an aniline moiety at the 2-position. This arrangement of aromatic and heteroaromatic rings gives rise to a unique spectroscopic signature.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂S | --INVALID-LINK-- |

| Molecular Weight | 226.30 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 29483-73-6 | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.10 and 8.10 ppm.[1] The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used. The protons of the aniline and benzothiazole rings exhibit complex splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.9 - 8.1 | d | ~ 8.0 | H-4' |

| ~ 7.8 - 7.9 | d | ~ 8.0 | H-7' |

| ~ 7.3 - 7.5 | m | - | H-5', H-6' |

| ~ 7.2 - 7.3 | t | ~ 7.5 | H-5 |

| ~ 6.8 - 7.0 | m | - | H-3, H-4, H-6 |

| ~ 5.0 - 6.0 | br s | - | -NH₂ |

Note: This is a predicted spectrum based on data from related compounds. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons attached to heteroatoms (N and S) and those in the aromatic rings will have distinct chemical shifts.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C-2' |

| ~ 153 | C-7a' |

| ~ 148 | C-2 |

| ~ 134 | C-3a' |

| ~ 131 | C-6 |

| ~ 129 | C-4 |

| ~ 126 | C-5' |

| ~ 125 | C-6' |

| ~ 122 | C-4' |

| ~ 121 | C-5 |

| ~ 118 | C-1 |

| ~ 116 | C-3 |

Source: Adapted from publicly available spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S bonds.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1620 | Strong | C=N stretching of the benzothiazole ring |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~ 1315 | Medium | C-N stretching |

| ~ 750 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene |

| ~ 700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 226.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | High | [C₁₃H₁₀N₂S]⁺ (Molecular Ion) |

| 199 | Moderate | [M - HCN]⁺ |

| 135 | High | [C₇H₅N₂S]⁺ |

| 91 | Moderate | [C₆H₅N]⁺ |

The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the aniline moiety.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Acquisition: Scan a mass range of m/z 40-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

Technical Guide: Solubility and Stability of 2-(1,3-Benzothiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 2-(1,3-Benzothiazol-2-yl)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the anticipated solubility and stability characteristics based on the known properties of the benzothiazole scaffold. Furthermore, it offers detailed, generalized experimental protocols for determining these crucial physicochemical parameters. This guide is intended to be a valuable resource for professionals in drug development and chemical research, providing a framework for the effective handling, formulation, and assessment of this compound.

Introduction

This compound is a heterocyclic amine containing a benzothiazole moiety fused with an aniline group. The benzothiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. A thorough understanding of the solubility and stability of this compound is fundamental for its application in drug discovery and development, influencing its bioavailability, formulation, and storage requirements.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₀N₂S | PubChem |

| Molecular Weight | 226.30 g/mol | PubChem |

| CAS Number | 29483-73-6 | PubChem |

| Appearance | Solid (predicted) | - |

| pKa | Not available | - |

| LogP | 3.6 (Predicted) | PubChem |

Solubility Profile

The following table presents an illustrative solubility profile based on the expected behavior of this class of compounds. Note: These values are hypothetical and must be determined experimentally.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Aqueous | Very Low | The non-polar aromatic structure limits interaction with polar water molecules. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low | Limited solubility expected at physiological pH. |

| 0.1 N HCl | Acidic Aqueous | Moderate | Protonation of the aniline nitrogen may increase aqueous solubility. |

| 0.1 N NaOH | Basic Aqueous | Low | The compound is not expected to be highly soluble in basic aqueous solutions. |

| Methanol | Polar Protic | Moderate | The alcohol can engage in hydrogen bonding, but the non-polar core may limit high solubility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, provides a balance of polar and non-polar interactions. |

| Acetone | Polar Aprotic | Moderate to High | The ketone group can interact favorably with the benzothiazole moiety. |

| Dichloromethane (DCM) | Non-polar | High | The non-polar nature of DCM is well-suited to dissolve the aromatic compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is an effective solvent for many organic compounds. |

Stability Profile

The benzothiazole ring is generally considered a stable aromatic system. However, the overall stability of this compound can be influenced by external factors such as pH, temperature, and light. Studies on related benzothiazole derivatives indicate a susceptibility to photodegradation.

The following table outlines the expected stability of this compound under various conditions. Note: This information is predictive and requires experimental verification.

| Condition | Stressor | Expected Stability | Potential Degradation Pathway |

| Hydrolytic | pH 2 (Acidic) | Likely Stable | Hydrolysis of the aniline or thiazole ring is possible but may require harsh conditions. |

| pH 7 (Neutral) | Stable | Expected to be stable in neutral aqueous solutions. | |

| pH 9 (Basic) | Likely Stable | Generally stable, though extreme basic conditions could promote hydrolysis. | |

| Oxidative | 3% H₂O₂ | Potential for Degradation | Oxidation of the sulfur atom in the thiazole ring or the aniline nitrogen is possible. |

| Thermal | 60°C | Likely Stable | The compound is expected to have good thermal stability under typical storage conditions. |

| Photolytic | UV/Visible Light | Potential for Degradation | Aromatic systems can be susceptible to photodegradation through various mechanisms. |

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials.

-

To each vial, add a precise volume of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification (HPLC-UV Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC-UV method (select appropriate column, mobile phase, flow rate, and UV detection wavelength).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Inject the filtered sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

-

Stability Assessment (Forced Degradation Studies)

This protocol outlines a general procedure for assessing the stability of the compound under various stress conditions.

A Technical Guide to 2-(1,3-Benzothiazol-2-yl)aniline Derivatives as Anticancer Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-(1,3-benzothiazol-2-yl)aniline scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential.[1] Derivatives of this core molecule have demonstrated potent and selective antitumor activity against a wide array of human cancer cell lines, including those of the breast, liver, colon, prostate, and lung.[1][2][3] Their mechanisms of action are multifaceted, ranging from inhibition of key signaling proteins like tubulin and Epidermal Growth Factor Receptor (EGFR) to the induction of apoptosis via intrinsic and extrinsic pathways.[4][5] Certain derivatives, particularly platinum (II) complexes, also exhibit cytotoxicity through DNA binding.[2] This technical guide provides a comprehensive overview of the synthesis, anticancer activity, mechanisms of action, and key experimental protocols related to this compound derivatives, serving as a resource for researchers in the field of oncology drug discovery.

Synthesis Methodologies

The synthesis of the this compound core and its derivatives primarily relies on well-established condensation and cyclization reactions.[1]

General Synthetic Approach:

A common and reliable method involves the reaction of substituted anilines with potassium thiocyanate (KSCN) or ammonium thiocyanate in the presence of bromine.[1][6] This reaction proceeds via an electrophilic substitution followed by intramolecular cyclization to form the 2-aminobenzothiazole ring. Further modifications can be introduced at the C2-amino group or on the aniline ring to generate a library of derivatives.[6] For instance, coupling with monochloroacetyl chloride followed by condensation with a specific amine is a strategy to introduce diverse side chains.[6]

Another key strategy is the condensation of two molecules with the elimination of a smaller molecule like water.[1] This is often used to attach larger functional groups or other heterocyclic systems to the primary aniline scaffold.

In Vitro Anticancer Activity

The anticancer efficacy of this compound derivatives has been extensively evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following tables summarize the reported IC₅₀ values for various derivatives.

Table 1: Cytotoxicity of Benzothiazole Aniline (BTA) Ligands and Platinum (II) Complexes Data sourced from Islam, M. K., et al. (2021).[2]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| L1 | HepG2 | Liver | 5.9 ± 0.9 |

| HCT116 | Colon | 4.8 ± 0.2 | |

| A549 | Lung | 10.5 ± 1.8 | |

| PC-3 | Prostate | 12.5 ± 2.5 | |

| Caki-1 | Kidney | 10.5 ± 1.5 | |

| U-87 MG | Brain (Glioma) | 8.5 ± 0.8 | |

| L1Pt | HepG2 | Liver | 7.4 ± 1.2 |

| HCT116 | Colon | 6.5 ± 0.5 | |

| A549 | Lung | 11.5 ± 1.2 | |

| PC-3 | Prostate | 12.5 ± 1.5 | |

| Caki-1 | Kidney | 13.5 ± 2.5 | |

| U-87 MG | Brain (Glioma) | 9.5 ± 1.1 | |

| L2 | HepG2 | Liver | 3.9 ± 0.5 |

| HCT116 | Colon | 11.8 ± 1.5 | |

| U-87 MG | Brain (Glioma) | 10.5 ± 0.9 | |

| L2Pt | HepG2 | Liver | 8.7 ± 0.9 |

| Cisplatin | HepG2 | Liver | > 50 |

| HCT116 | Colon | 7.5 ± 0.5 | |

| A549 | Lung | 12.5 ± 1.5 | |

| U-87 MG | Brain (Glioma) | 12.5 ± 1.8 |

Note: L1 and L1Pt demonstrated selective inhibitory activities against liver cancer cells. L1, L2, and L1Pt showed better cytotoxicity than cisplatin in several cell lines.[2]

Table 2: Cytotoxicity of Miscellaneous Benzothiazole Derivatives Data compiled from various sources.[3][4][7][8]

| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |

| Derivative 55 | HT-29 | Colon | 0.024 µM | [3] |

| H460 | Lung | 0.29 µM | [3] | |

| A549 | Lung | 0.84 µM | [3] | |

| MDA-MB-231 | Breast | 0.88 µM | [3] | |

| Derivative 29 | SKRB-3 | Breast | 1.2 nM | [7] |

| SW620 | Colon | 4.3 nM | [7] | |

| A549 | Lung | 44 nM | [7] | |

| HepG2 | Liver | 48 nM | [7] | |

| Derivative 9a | PC3 | Prostate | 2.87 µM* | [4] |

| Compound A | A549 | Lung | 68 µg/mL | [8] |

| Compound C | A549 | Lung | 121 µg/mL | [8] |

*Value represents inhibition of tubulin polymerization, not direct cell cytotoxicity.

Mechanism of Action

This compound derivatives exert their anticancer effects through several distinct mechanisms, highlighting their potential to overcome resistance mechanisms associated with single-target agents.

Inhibition of Tubulin Polymerization

Certain benzothiazole derivatives function as mitotic inhibitors by disrupting microtubule dynamics. They bind to the colchicine binding site of β-tubulin, which prevents its polymerization into microtubules.[4] This disruption arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[4]

EGFR Signaling Pathway Modulation

A key mechanism for a subset of these compounds is the downregulation of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis. By reducing EGFR protein levels, these benzothiazole derivatives concurrently inhibit major survival pathways, including:

-

PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

-

JAK/STAT Pathway: Involved in cytokine signaling, proliferation, and apoptosis.

-

ERK/MAPK Pathway: Regulates cell division and differentiation.[5]

The simultaneous inhibition of these pathways leads to a potent anti-proliferative effect and induction of cell death.[5]

Induction of Apoptosis

A common endpoint for the action of these derivatives is the induction of programmed cell death, or apoptosis. This is achieved through multiple avenues:

-

Increased Reactive Oxygen Species (ROS): The compounds can elevate intracellular ROS levels, causing oxidative stress and damage to cellular components, which triggers apoptosis.[5]

-

Mitochondrial Disruption: They can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[5]

-

Modulation of Apoptotic Proteins: An increase in the transcription of the pro-apoptotic gene Bax is observed, shifting the cellular balance towards cell death.[5]

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. jnu.ac.bd [jnu.ac.bd]

A Technical Guide to the Antimicrobial Potential of Substituted Benzothiazole Aniline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the benzothiazole scaffold, have emerged as a promising area of research due to their diverse biological activities. This technical guide provides an in-depth analysis of substituted benzothiazole aniline derivatives, a class of compounds demonstrating significant antibacterial and antifungal potential. This document summarizes quantitative antimicrobial data, details key experimental protocols for synthesis and evaluation, and explores the structure-activity relationships and mechanisms of action that govern their efficacy. Through structured data presentation and visual diagrams of key processes, this guide serves as a comprehensive resource for professionals engaged in the discovery and development of new antimicrobial drugs.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, integral to numerous bioactive molecules.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[1][2] The core structure, consisting of a benzene ring fused to a thiazole ring, provides a versatile framework for chemical modification, allowing for the fine-tuning of biological activity.[1] Derivatives of 2-aminobenzothiazole, often referred to as benzothiazole anilines, are of particular interest. These compounds have shown potent activity against a spectrum of microbial pathogens, including drug-resistant strains.[3] This guide focuses on the synthesis, antimicrobial evaluation, and mechanistic insights of substituted benzothiazole aniline derivatives, aiming to provide a foundational resource for advancing these compounds in drug development pipelines.

General Synthesis and Evaluation Workflow

The development of novel benzothiazole aniline derivatives typically follows a structured workflow, from initial synthesis to biological characterization. The process begins with the chemical synthesis of a library of compounds with diverse substitutions. These compounds are then subjected to in vitro antimicrobial screening to identify lead candidates, followed by mechanistic studies to understand their mode of action.

Caption: General workflow for the synthesis and evaluation of antimicrobial benzothiazole derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted benzothiazole aniline derivatives has been quantified using standard methods, primarily measuring the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). The following tables summarize key data from various studies.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

| Compound ID | Gram (+) / Gram (-) | Bacterial Strain | MIC (µg/mL) | Reference |

| BTC-j | Gram (+) | Staphylococcus aureus | 12.5 | [4] |

| Gram (+) | Bacillus subtilis | 6.25 | [4] | |

| Gram (-) | Escherichia coli | 3.125 | [4] | |

| Gram (-) | Pseudomonas aeruginosa | 6.25 | [4] | |

| 3e | Gram (+/-) | Various Strains | 3.12 | [5] |

| 41c | Gram (-) | Escherichia coli | 3.1 | [2] |

| Gram (-) | Pseudomonas aeruginosa | 6.2 | [2] | |

| Gram (+) | Bacillus cereus | 12.5 | [2] | |

| Gram (+) | Staphylococcus aureus | 12.5 | [2] | |

| 66c | Gram (-) | Pseudomonas aeruginosa | 3.1 - 6.2 | [2] |

| Gram (+) | Staphylococcus aureus | 3.1 - 6.2 | [2] | |

| Gram (-) | Escherichia coli | 3.1 - 6.2 | [2] | |

| 133 | Gram (+) | Staphylococcus aureus | 78.125 | [2] |

| Gram (-) | Escherichia coli | 78.125 | [2] | |

| A07 | Gram (+) | Staphylococcus aureus | 15.6 | [6] |

| Gram (-) | Escherichia coli | 7.81 | [6] | |

| Gram (-) | Salmonella typhi | 15.6 | [6] | |

| Gram (-) | Klebsiella pneumoniae | 3.91 | [6] | |

| 1 | Gram (+) | Staphylococcus aureus | 2.9 µM | [3] |

| 19a / 19b | Gram (+) | Enterococcus faecalis | 3.13 µM | [2] |

Note: Some studies reported MIC in µM; direct conversion to µg/mL requires molecular weight.

Table 2: Zone of Inhibition (ZOI) of Benzothiazole Derivatives against Bacterial Strains